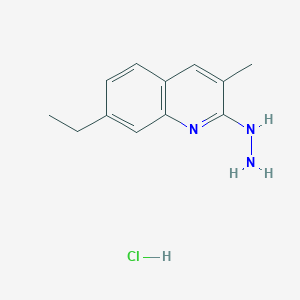

2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride

Description

2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride (CAS No. 1171498-17-1) is a quinoline derivative with a hydrazine substituent at the 2-position, an ethyl group at the 7-position, and a methyl group at the 3-position. Its molecular formula is C₁₂H₁₆ClN₃, with a molecular weight of 237.729 g/mol and a calculated LogP (lipophilicity) of 3.97 . Key suppliers include Alfa Chemistry (USA) and Suzhou Health Chemicals (China), highlighting its commercial relevance .

Properties

CAS No. |

1171498-17-1 |

|---|---|

Molecular Formula |

C12H16ClN3 |

Molecular Weight |

237.73 g/mol |

IUPAC Name |

(7-ethyl-3-methylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C12H15N3.ClH/c1-3-9-4-5-10-6-8(2)12(15-13)14-11(10)7-9;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |

InChI Key |

SXDATGXHBNFALK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C(=N2)NN)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride typically involves the reaction of 7-ethyl-3-methylquinoline with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride exhibits promising biological activities, making it a candidate for pharmaceutical development. Its structure allows for interactions with various biological targets, which can be leveraged for therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer potential of hydrazine derivatives, including this compound. Research indicates that compounds with similar structures have shown efficacy against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SH-SY5Y (neuroblastoma) | TBD |

| This compound | MDA-MB-231 (breast adenocarcinoma) | TBD |

These findings suggest that further investigations into the mechanisms of action and specificity of this compound could yield valuable insights into its potential as an anticancer agent .

Antimicrobial Properties

The hydrazine functional group present in this compound contributes to its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.

Biochemical Research

In biochemical research, this compound serves as a useful reagent due to its ability to form complexes with proteins and enzymes. This characteristic is crucial for studying enzyme kinetics and protein interactions.

Protein Interaction Studies

The compound has been employed in proteomics research to investigate binding affinities with target proteins. Such studies are essential for understanding the biochemical pathways in which these proteins are involved, providing insights into disease mechanisms.

Synthetic Applications

The synthesis of this compound involves multi-step organic reactions, allowing for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Synthetic Pathway Overview

A typical synthetic route may involve the following steps:

- Formation of the quinoline scaffold.

- Introduction of the hydrazine moiety through condensation reactions.

- Hydrochloride salt formation to enhance solubility.

This synthetic versatility enables researchers to create derivatives with tailored properties for specific applications .

Case Studies

Several case studies highlight the practical applications of this compound in research:

Case Study: Anticancer Efficacy

In a recent study, derivatives of this compound were tested against neuroblastoma cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. The study concluded that modifications to the hydrazine group could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated potent activity, suggesting potential use as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-hydrazino-7-ethyl-3-methylquinoline hydrochloride with three analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |

|---|---|---|---|---|---|

| This compound (Target) | 1171498-17-1 | C₁₂H₁₆ClN₃ | 237.73 | 3.97 | 7-ethyl, 3-methyl |

| 2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride | 1170868-12-8 | C₁₇H₁₈ClN₃ | 299.80 | 5.38 | 6,7-dimethyl, 3-phenyl |

| 2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride | 1171443-32-5 | C₁₁H₁₃Cl₂N₃ | 258.15 | N/A | 7-chloro, 3,8-dimethyl |

| 2-Hydrazino-3,6,7-trimethylquinoline hydrochloride | 1170928-54-7 | C₁₂H₁₆ClN₃ | 237.73 | 4.02 | 3,6,7-trimethyl |

Key Observations:

Lipophilicity (LogP): The target compound has moderate lipophilicity (LogP = 3.97), making it more water-soluble than the phenyl-substituted analog (LogP = 5.38) . The trimethyl analog (LogP = 4.02) shows marginally higher lipophilicity than the target compound, likely due to increased alkyl substitution .

Substituent Effects: Chlorine vs. Phenyl Group: The 3-phenyl substituent in CAS 1170868-12-8 significantly increases molecular weight and steric bulk, which may hinder binding to biological targets compared to smaller alkyl groups .

Molecular Weight and Polarity: All compounds share a similar polar surface area (~50.94 Ų), indicating comparable hydrogen-bonding capacity .

Biological Activity

2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a quinoline ring. This configuration enhances its solubility in aqueous environments, making it suitable for various biochemical applications. The compound's molecular formula is C12H14ClN3, with a molecular weight of approximately 237.73 g/mol.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in regulating cellular processes such as signal transduction and metabolic pathways.

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For example, structural modifications in the quinoline ring can enhance the compound's efficacy against various bacterial strains .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro evaluations against several cancer cell lines have shown:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30.98 |

| HCT116 | 22.70 |

| A549 | 4.12 |

These values indicate potent cytotoxic effects, particularly against the MCF-7 breast cancer cell line, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 1 × 10^-5 |

| Escherichia coli | 1 × 10^-6 |

| Klebsiella pneumoniae | 1 × 10^-5 |

These results highlight its potential utility in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, including this compound:

- Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines and found that it significantly inhibited cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization .

- Antimicrobial Studies : Another research focused on the antimicrobial efficacy of similar quinoline derivatives, demonstrating that structural modifications could enhance activity against Mycobacterium tuberculosis and other resistant pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-hydrazino-7-ethyl-3-methylquinoline hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves hydrazination of a pre-functionalized quinoline core. For example, 7-ethyl-3-methylquinoline derivatives are reacted with hydrazine hydrate under reflux in polar solvents (e.g., ethanol or methanol). Acidic conditions (HCl) facilitate salt formation . Key parameters include temperature control (60–80°C), stoichiometric excess of hydrazine, and purification via recrystallization. Yield optimization requires balancing reaction time (6–12 hours) and avoiding oxidative side reactions by inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming hydrazino (–NH–NH₂) and ethyl/methyl substituents. ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and aliphatic groups (δ 1.2–2.5 ppm). ¹³C NMR identifies quinoline carbons and substituents. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 272.17) and fragmentation patterns. Infrared (IR) spectroscopy validates N–H stretches (3200–3350 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrazine oxidation. Use desiccants to mitigate hygroscopicity. For handling, employ gloves, lab coats, and fume hoods to avoid inhalation/contact. Solubility in polar solvents (water, DMSO) requires pH adjustment (pH 4–6) for aqueous stability .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during synthesis, and how are they analyzed?

- Methodological Answer : Common byproducts include over-hydrazinated derivatives or oxidized quinoline-N-oxides. Strategies:

- Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.

- Reaction monitoring : TLC (Rf ~0.3 in 7:3 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water + 0.1% TFA) tracks reaction progress.

- Mechanistic studies : DFT calculations predict intermediates, while LC-MS identifies side products .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., bacterial strains, cancer cell lines). Resolve via:

- Dose-response profiling : Determine IC₅₀/EC₅₀ across multiple models (e.g., Gram-positive vs. Gram-negative bacteria, MCF-7 vs. HeLa cells).

- Target validation : Use knock-out cell lines or enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) to confirm specificity .

Q. What computational methods predict binding modes of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with enzymes like dihydrofolate reductase (DHFR) or kinases. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Pharmacophore mapping identifies critical substituents (e.g., hydrazino group for H-bonding) .

Q. How does substituent variation (e.g., ethyl vs. methyl groups) impact physicochemical properties?

- Methodological Answer : LogP calculations (ChemAxon) quantify hydrophobicity changes. Methyl/ethyl groups increase lipophilicity (LogP +0.5–1.0), enhancing membrane permeability but reducing aqueous solubility. Substituent effects on pKa (e.g., hydrazino group’s basicity) are modeled via MarvinSketch .

Methodological Considerations Table

| Aspect | Key Parameters | References |

|---|---|---|

| Synthesis Optimization | Solvent polarity, reaction time, temperature | |

| Stability | pH, storage temperature, light exposure | |

| Biological Assays | Cell line selection, enzyme specificity | |

| Computational Modeling | Docking algorithms, force field selection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.